2,2'-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol
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Overview
Description
2,2’-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol is an organic compound with the molecular formula C18H31NO2. This compound is known for its unique structure, which includes two ethanol groups attached to a phenyl ring substituted with two tert-butyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol typically involves the reaction of 3,5-bis(1,1-dimethylethyl)phenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher production rates. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2’-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism by which 2,2’-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,5-bis(1,1-dimethylethyl): This compound shares a similar phenyl ring structure with tert-butyl groups but lacks the ethanol groups.
2,2’-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]bisethanol: A closely related compound with slight variations in its structure.
Uniqueness
2,2’-((3,5-Bis(1,1-dimethylethyl)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64153-50-0 |
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Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[3,5-ditert-butyl-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C18H31NO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)19(7-9-20)8-10-21/h11-13,20-21H,7-10H2,1-6H3 |
InChI Key |
HLDMOJRATBJDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N(CCO)CCO)C(C)(C)C |
Origin of Product |
United States |
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